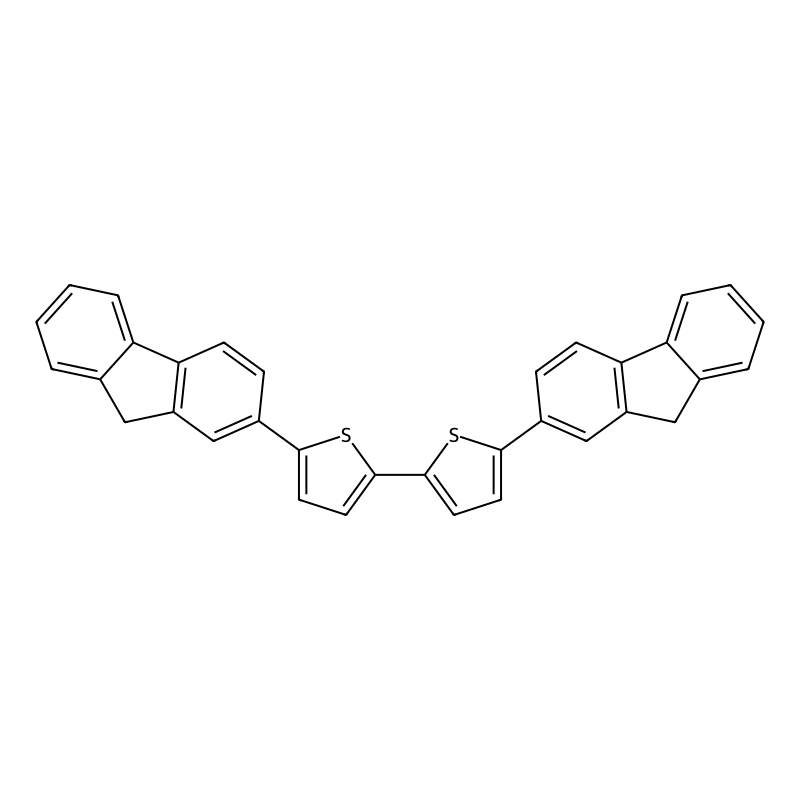

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conjugated System

The molecule possesses a conjugated π-electron system formed by alternating single and double bonds between the carbon and sulfur atoms. This structure allows for efficient charge transport, a crucial property for organic electronics applications [].

Aromatic Rings

The presence of fluorene and thiophene units, which are aromatic rings, contributes to the stability and planarity of the molecule. This planarity is essential for efficient charge carrier mobility within the material [].

While there isn't extensive published research specifically on 5,5'-Difluorene-2,2'-bithiophene, similar molecules with fluorene and thiophene units have been explored for various organic electronics applications:

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are known for their good film-forming properties and efficient blue light emission []. Thiophene units can further modify the optoelectronic properties, potentially making 5,5'-Difluorene-2,2'-bithiophene a candidate for OLED research.

Organic Field-Effect Transistors (OFETs)

Fluorene-thiophene copolymers have been investigated for their p-type (hole-transporting) behavior in OFETs. 5,5'-Difluorene-2,2'-bithiophene could be explored for similar applications.

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene is an organic compound with the molecular formula C34H22S2. This compound features a bithiophene backbone substituted with two 9H-fluoren-2-yl groups at the 5,5' positions. Its structure contributes to unique electronic and optical properties, making it a subject of interest in materials science and organic electronics. The compound exhibits a high melting point ranging from 366°C to 376°C, indicating its thermal stability and potential utility in high-temperature applications .

- Grignard Reactions: This compound can be used in Grignard reactions to introduce additional functional groups, enhancing its reactivity and versatility in organic synthesis .

- Friedel-Crafts Acylation: The aromatic nature of the fluorenyl groups allows for Friedel-Crafts acylation, enabling the introduction of acyl groups using Lewis acids as catalysts .

- Nucleophilic Substitution: The presence of reactive thiophene units can facilitate nucleophilic substitution reactions, which are useful for modifying the compound's properties .

Several methods have been explored for synthesizing 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene:

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between appropriate halogenated precursors and thiophene derivatives is a common method.

- Stille Coupling: This method involves the reaction of organostannanes with halogenated bithiophenes to form the desired product.

- Direct Synthesis from Fluorene Derivatives: Direct coupling of fluorene derivatives with thiophene units under specific conditions can yield the target compound effectively .

The unique properties of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene make it suitable for various applications:

- Organic Photovoltaics: Its ability to absorb light and convert it into electrical energy positions it as a candidate for use in solar cells.

- Organic Light Emitting Diodes (OLEDs): The compound's luminescent properties can be utilized in OLED technology for displays and lighting.

- Sensors: Its electronic characteristics allow for potential applications in chemical sensors and biosensors .

Interaction studies involving 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene often focus on its behavior in mixed systems or its interactions with other materials. For instance:

- Charge Transport Studies: Investigations into how this compound interacts with charge transport layers in electronic devices can provide insights into optimizing device performance.

- Fluorescence Studies: Research has shown that this compound can act as a fluorescent probe when integrated into various environments, enhancing detection capabilities in biological assays .

Several compounds share structural similarities with 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | Bithiophene core with bromine substituents | Enhanced solubility and tunable electronic properties |

| 4,4'-Didodecyl-2,2'-bithiophene | Long alkyl chains on bithiophene | Improved film-forming ability for device applications |

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Multiple bromine substituents | Increased reactivity for further functionalization |

| 5-(9H-Fluoren-2-yl)-3-thiophenecarboxaldehyde | Thiophene attached to fluorene | Potential use in organic synthesis and materials science |

These compounds highlight the versatility of bithiophenes while demonstrating unique characteristics that differentiate them from 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene.

Cross-Coupling Strategies for Bithiophene-Fluorene Conjugation

The synthesis of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene relies fundamentally on established cross-coupling methodologies that enable the formation of carbon-carbon bonds between aromatic systems. The most prevalent approaches involve palladium-catalyzed coupling reactions, specifically the Suzuki and Stille coupling protocols [1] [2] [3].

Suzuki Coupling Methodology

The Suzuki coupling reaction represents the most widely adopted synthetic route for constructing bithiophene-fluorene conjugated systems [4]. This methodology involves the cross-coupling of 5,5'-dibromo-2,2'-bithiophene with fluorene-2-boronic acid derivatives in the presence of palladium catalysts [1]. The reaction mechanism proceeds through a well-established catalytic cycle comprising oxidative addition, transmetallation, and reductive elimination steps [2] [5].

Typical reaction conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst at concentrations ranging from 2-5 mol% [6]. The base selection proves critical, with potassium carbonate and sodium carbonate being most commonly utilized to facilitate the transmetallation step [5]. Toluene serves as the preferred solvent system, with reaction temperatures maintained between 80-110°C for 8-24 hours [7] [6].

The synthetic approach begins with the preparation of 5,5'-dibromo-2,2'-bithiophene, which serves as the electrophilic coupling partner [1] [8]. This compound undergoes selective monolithiation followed by transmetallation with tributyltin chloride to generate organotin intermediates for subsequent Stille coupling reactions [7]. Alternatively, direct coupling with boronic acid derivatives under Suzuki conditions provides the target fluorene-bithiophene conjugates [4].

Stille Coupling Protocol

The Stille coupling methodology offers complementary advantages, particularly for coupling reactions involving organotin reagents [3] [7]. This approach utilizes 5-stannyl-2,2'-bithiophene derivatives as nucleophilic partners coupled with aryl halides under palladium catalysis [7]. The reaction conditions are notably milder compared to Suzuki protocols, typically proceeding at 80°C in toluene with 2 mol% palladium catalyst loadings [7].

The organotin compounds are readily prepared through metalation of bithiophene derivatives using n-butyllithium at 0°C, followed by transmetallation with tributyltin chloride at -78°C [7]. This methodology achieves yields ranging from 42-65%, with higher yields observed when more activated aryl bromides are employed [7]. The Stille approach proves particularly effective for synthesizing monodisperse oligomer series with molecular lengths extending up to 19.5 nm [3].

Reaction Optimization Parameters

Systematic optimization studies reveal critical parameters affecting coupling efficiency. Catalyst loading investigations demonstrate that palladium concentrations below 1 mol% result in incomplete conversion, while concentrations above 5 mol% show diminishing returns with yields plateauing at approximately 91% [6]. Temperature optimization indicates optimal conditions at 80-100°C, with higher temperatures leading to increased side product formation [7].

The following table summarizes optimized conditions for bithiophene-fluorene coupling reactions:

| Parameter | Suzuki Conditions | Stille Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3 equiv.) | Not required |

| Solvent | Toluene | Toluene |

| Temperature | 80-110°C | 80°C |

| Time | 8-24 hours | 8-33.5 hours |

| Yield Range | 70-91% | 42-65% |

Sublimation Protocols for High-Purity Material Production

The purification of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene to semiconductor-grade purity levels requires sophisticated sublimation techniques that exploit differences in vapor pressure between the target compound and impurities [9] [10]. Temperature gradient sublimation has emerged as the definitive method for achieving the requisite purity levels exceeding 99.9% [10] [11].

High-Vacuum Sublimation Systems

Industrial-scale purification utilizes specialized sublimation equipment capable of processing quantities ranging from 100 mg to 3 kg per batch [10]. The sublimation apparatus comprises several critical components: a vacuum pump system achieving pressures of 5 × 10⁻³ Pa, cold trap maintained at -70°C, and multi-zone temperature control systems with up to 10 independent heating zones [10].

The sublimation vessel construction employs Pyrex glassware with 4-zone ring heaters providing precise temperature control across the sublimation chamber [10]. Data logging capabilities enable real-time monitoring of temperature profiles and pressure conditions throughout the purification process [10]. Advanced systems incorporate overheating protection and vacuum reduction safeguards to prevent material degradation [10].

Temperature Gradient Optimization

The temperature gradient sublimation process requires careful optimization of heating profiles to achieve optimal separation efficiency [11]. Multiple purification cycles are typically necessary, with the most effective protocols employing three successive sublimation steps [11]. Initial purification (designated as 1×) removes volatile impurities and low-molecular-weight contaminants, while subsequent cycles (3×) achieve semiconductor-grade purity [11].

Temperature profiles must be tailored to the specific thermal properties of the target compound. For 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene, with its reported melting point of 366-376°C [12], sublimation temperatures are typically maintained 50-100°C below the melting point to prevent thermal decomposition while ensuring adequate vapor pressure for material transport.

The following parameters define optimal sublimation conditions:

| Parameter | Value | Purpose |

|---|---|---|

| Vacuum Level | 5 × 10⁻³ Pa | Reduce sublimation temperature |

| Cold Trap Temperature | -70°C | Condense impurities |

| Heating Zones | 10 zones | Precise temperature gradient |

| Sublimation Temperature | 250-300°C | Material transport |

| Collection Temperature | 150-200°C | Product condensation |

Sublimation Yield and Recovery

Modern sublimation systems achieve material recovery rates averaging 95% by mass [13]. The high recovery efficiency results from optimized system design featuring low-angle conical collectors, uniformly compressed seals, and preferential conductive heat transfer mechanisms [13]. Collection efficiency can be further enhanced through passive cooling systems that minimize energy consumption while maintaining optimal condensation conditions [13].

Advanced sublimation modules incorporate axisymmetric geometry designs that provide uniform temperature distribution and enhanced collection efficiency [13]. The compact vertical geometry enables glovebox compatibility for handling air-sensitive materials, while transparency allows visual monitoring of the sublimation process [13].

Spectroscopic Validation of Molecular Integrity

Comprehensive characterization of 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene requires a multi-technique spectroscopic approach to verify molecular integrity and purity levels achieved through synthesis and purification protocols [14] [15]. The spectroscopic validation encompasses nuclear magnetic resonance, infrared spectroscopy, ultraviolet-visible absorption, and mass spectrometric techniques.

Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [16]. The fluorene protons exhibit characteristic multiplets in the aromatic region between 7.5-8.0 ppm, while the bithiophene protons appear as distinct doublets around 7.2-7.4 ppm [16]. Integration ratios confirm the 2:1 fluorene to bithiophene stoichiometry expected for the target compound.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework structure, with quaternary carbons of the fluorene units appearing in the 140-160 ppm region [17]. The thiophene carbon signals manifest in the 120-140 ppm range, while the characteristic sp³ carbon of the fluorene bridge appears around 55 ppm [17]. Two-dimensional NMR techniques, including COSY and HSQC experiments, enable complete signal assignment and confirmation of connectivity patterns.

Infrared Spectroscopic Analysis

Infrared spectroscopy provides functional group identification and verification of conjugated system integrity [18] [19]. The compound exhibits characteristic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, corresponding to aromatic hydrogen atoms [20]. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, while C-S stretching modes manifest around 700-800 cm⁻¹ [21].

The absence of impurity-related absorption bands, particularly those corresponding to halogenated starting materials (C-Br stretching around 500-600 cm⁻¹), confirms successful coupling reactions and effective purification [18]. The infrared spectrum serves as a molecular fingerprint for batch-to-batch consistency verification [21].

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy reveals the electronic structure and conjugation extent of the purified compound [17]. The primary absorption maximum typically occurs in the 350-400 nm region, corresponding to π-π* transitions within the conjugated framework [17]. The absorption profile provides quantitative assessment of conjugation effectiveness and can detect impurities that alter the electronic structure.

Fluorescence spectroscopy complements absorption measurements by providing information on excited state properties and quantum yields [17]. The emission maximum generally appears red-shifted relative to absorption, with the Stokes shift magnitude indicating the degree of structural relaxation in the excited state [22].

Mass Spectrometric Validation

High-resolution mass spectrometry provides molecular weight confirmation and purity assessment at the molecular level [23] [24]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) proves particularly effective for conjugated organic semiconductors, providing isotope-resolved molecular ion peaks [25].

The expected molecular ion for 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene appears at m/z 494.67, corresponding to the molecular formula C₃₄H₂₂S₂ [12]. High-resolution measurements enable discrimination between the target compound and potential isomers or side products through exact mass determination [24].

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides complementary information on volatile impurities and decomposition products [26] [27]. This technique proves particularly valuable for detecting trace levels of starting materials, solvents, and catalytic residues that may persist despite purification efforts [26].

Thermal Analysis Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide thermal property determination and thermal stability assessment [28] [29]. DSC measurements reveal melting point, glass transition temperature, and crystallization behavior, while TGA quantifies thermal decomposition temperatures and mass loss profiles [29].

The reported melting point range of 366-376°C for 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene [12] serves as a critical purity indicator, with sharp melting transitions indicating high purity levels. TGA analysis typically shows minimal mass loss below 300°C for high-purity samples, with major decomposition occurring above 400°C [11].

Mobility Performance Characteristics

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene demonstrates significant field-effect mobility values in organic thin-film transistor configurations. The compound exhibits p-type semiconductor behavior with reported field-effect mobility values of 0.3 cm²/V·s [1]. This performance places the material in the category of high-performance organic semiconductors suitable for electronic device applications.

Comparative analysis with structurally related compounds reveals the impact of molecular modifications on charge transport properties. The alkyl-substituted derivative 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) achieves field-effect mobility values up to 0.12 cm²/V·s [2], while the extended alkyl chain variant 5,5'-Bis(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene (DDFTTF) demonstrates enhanced mobility of 0.39 cm²/V·s [3].

Device Configuration Impact on Performance

The transistor configuration significantly influences the observed mobility values. Bottom-gate configurations have been extensively studied for fluorene-bithiophene compounds, with top-contact and bottom-contact electrode arrangements showing different charge injection characteristics [4] [5]. The molecular packing and film morphology at the semiconductor-dielectric interface play crucial roles in determining the effective charge transport pathways.

Substrate temperature during deposition emerges as a critical parameter affecting crystalline order and subsequent mobility performance. Enhanced crystalline order with increasing substrate deposition temperature has been demonstrated for related oligofluorene-thiophene compounds, leading to improved charge carrier mobility [2].

On/Off Ratio and Threshold Characteristics

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene exhibits on/off ratios in the range of 10⁵ to 10⁶ [1], indicating excellent switching behavior essential for transistor applications. These high on/off ratios demonstrate the material's capability to effectively modulate current flow between conducting and non-conducting states.

The threshold voltage characteristics vary depending on device configuration and processing conditions. Related compounds in the fluorene-bithiophene family show threshold voltages ranging from -4 V to -13.3 V, with the specific value dependent on the molecular structure and device architecture [6] [4].

| Parameter | FTTF Value | Related Compounds Range | Reference |

|---|---|---|---|

| Field-Effect Mobility | 0.3 cm²/V·s | 0.12-0.39 cm²/V·s | [3] [1] [2] |

| On/Off Ratio | 10⁵-10⁶ | 10³-10⁶ | [6] [1] |

| Threshold Voltage | Variable | -4 V to -13.3 V | [6] [4] |

Charge Carrier Dynamics via Time-Resolved Microwave Conductivity

Fundamentals of Time-Resolved Microwave Conductivity in Organic Semiconductors

Time-Resolved Microwave Conductivity (TRMC) represents a powerful contactless technique for evaluating charge carrier dynamics in organic semiconductors [7] [8]. The method measures changes in microwave power absorption following photo-generation of charge carriers, providing insights into carrier mobility and lifetime without requiring physical contact with the material [9].

The TRMC signal is proportional to the product of charge carrier mobility and the number of mobile charge carriers according to the relationship:

ΔP(t)/P = A·e·(Δn(t)μₙ + Δp(t)μₕ)

where ΔP(t)/P represents the relative change in microwave power, A is the sensitivity factor, e is the elementary charge, Δn(t) and Δp(t) are the numbers of excess electrons and holes respectively, and μₙ and μₕ are their respective mobilities [8].

Charge Transport Mechanisms in Fluorene-Bithiophene Systems

The charge transport mechanism in 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene involves hopping transport between localized states, characteristic of organic semiconductors with weak intermolecular electronic coupling [10]. The molecular structure featuring fluorene and bithiophene units provides effective π-conjugation pathways for charge transport.

Quantum chemical calculations and experimental observations suggest that charge transport occurs primarily through hole hopping mechanisms in the highest occupied molecular orbital (HOMO) energy levels. The electronic coupling between adjacent molecules depends critically on molecular packing and intermolecular distances [11].

Recombination Dynamics and Trap States

TRMC measurements reveal complex recombination dynamics in fluorene-bithiophene compounds. The decay kinetics typically exhibit multiple time constants, indicating the presence of different recombination pathways and trap states. Fast recombination components (nanosecond timescale) are attributed to direct band-to-band recombination, while slower components (microsecond timescale) result from trap-mediated processes [9] [8].

The presence of structural defects, impurities, and grain boundaries creates trap states that influence charge carrier dynamics. These trap states can act as recombination centers or temporary charge storage sites, affecting the overall charge transport efficiency [11].

Environmental Effects on Charge Dynamics

Environmental factors significantly impact charge carrier dynamics in organic semiconductors. Oxygen and water molecules can create additional trap states or modify existing energy levels, affecting both mobility and recombination kinetics [8]. The TRMC technique allows for real-time monitoring of these environmental effects under controlled atmospheric conditions.

Temperature dependence of TRMC signals provides insights into the activation energies for charge transport and reveals the dominant transport mechanisms. Thermally activated hopping transport typically shows Arrhenius-type temperature dependence [7].

Environmental Stability Under Ambient Operating Conditions

Air Stability Mechanisms

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene demonstrates remarkable environmental stability under ambient operating conditions, maintaining performance for months when exposed to air [1] [12]. This exceptional stability stems from the molecular design incorporating fluorene units that provide both electronic and chemical stability.

The stability mechanism involves several factors: the relatively high ionization potential of the compound prevents easy oxidation by atmospheric oxygen, the rigid planar structure minimizes conformational changes that could affect electronic properties, and the absence of easily oxidizable functional groups reduces susceptibility to chemical degradation [13].

Moisture and Oxygen Effects

Systematic studies of environmental stability reveal that 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene exhibits superior resistance to both moisture and oxygen compared to many other organic semiconductors. The compound maintains electrical performance even under high humidity conditions (>65% relative atmospheric humidity) [14].

Related compounds in the fluorene-bithiophene family, particularly those with alkyl substitutions like DDFTTF, show enhanced water stability due to hydrophobic alkyl chains that provide additional protection against moisture infiltration [3] [15]. These findings suggest that molecular engineering approaches can further improve environmental stability.

Long-Term Operational Stability

Long-term stability studies demonstrate that devices based on 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene maintain consistent performance over extended periods. Field-effect mobility values remain stable for months under ambient conditions without significant degradation [12] [16].

The operational stability extends to continuous bias stress conditions, where devices maintain performance during prolonged electrical operation. This stability is attributed to the inherent molecular stability and the absence of easily mobile ionic species that could cause performance drift [17].

Comparison with Other Organic Semiconductors

Environmental stability comparisons with other organic semiconductors highlight the superior performance of fluorene-bithiophene compounds. While many organic semiconductors require encapsulation or inert atmosphere operation, 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene operates reliably in ambient air [18].

The stability advantage becomes particularly evident when compared to more sensitive materials like pentacene or other acene derivatives, which typically degrade rapidly under ambient conditions. This enhanced stability makes fluorene-bithiophene compounds particularly attractive for practical applications requiring long-term reliability [13].

| Stability Aspect | FTTF Performance | Comparison Materials | Reference |

|---|---|---|---|

| Air Stability Duration | Months | Days to weeks (typical) | [1] [12] |

| Humidity Tolerance | >65% RH | Limited for most OSCs | [14] |

| Bias Stress Stability | High | Variable | [17] |

| Oxygen Resistance | Excellent | Poor for many OSCs | [13] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant